![molecular formula C16H14Cl2N2O B2724383 N-(2,4-dichlorobenzyl)-N'-styrylurea CAS No. 1164454-83-4](/img/structure/B2724383.png)
N-(2,4-dichlorobenzyl)-N'-styrylurea
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Overview
Description
N-(2,4-dichlorobenzyl)-N'-styrylurea (DCBSU) is a chemical compound that has been studied for its potential medicinal and therapeutic applications. DCBSU is a member of the class of compounds known as ureas, which are composed of two carbonyl groups joined by an amide bond. DCBSU has been studied for its ability to inhibit the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. In addition, DCBSU has been studied for its potential anti-inflammatory, anti-oxidative, and anti-cancer properties. The purpose of
Scientific Research Applications
Organocatalytic Applications
Research highlights the development of novel styryl-substituted thioureas and squaramides derived from related chemical structures, showcasing their efficacy as organocatalysts. These catalysts promote high-yield, stereoselective synthesis of complex organic compounds, demonstrating potential for chemical synthesis and material science applications (J. Andrés et al., 2018).
Environmental Impact and Bioremediation
Studies on compounds like diuron, which shares structural similarities with N-(2,4-dichlorobenzyl)-N'-styrylurea, highlight concerns regarding environmental persistence and toxicity. Innovative bioremediation strategies have been explored, including microbial degradation and cyclodextrin-based technologies to enhance the mineralization and removal of such contaminants from soil and water, underscoring the importance of environmental safety and cleanup technologies (J. Villaverde et al., 2012).
Antimicrobial Activities
The synthesis and characterization of novel N-substituted thiourea derivatives have shown significant antibacterial activities against a range of pathogens. This suggests potential applications in developing new antimicrobial agents for medical and agricultural use, highlighting the versatility of thiourea derivatives in combating microbial resistance (M. Kalhor et al., 2014).
Chemical Synthesis and Characterization
Research into the synthesis and structural analysis of various N-substituted thiourea derivatives, including those with dichlorophenyl groups, provides foundational knowledge for the development of new materials and chemical processes. These studies contribute to the understanding of molecular interactions, crystalline structures, and the potential for new material properties (M. Yusof et al., 2010).
Mechanism of Action
Target of Action
The primary targets of N-(2,4-dichlorobenzyl)-N’-styrylurea Compounds with similar structures, such as 2,4-dichlorobenzyl alcohol, have been found to have a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections .
Mode of Action
The exact mode of action of N-(2,4-dichlorobenzyl)-N’-styrylurea Similar compounds have been shown to exert their effects by interacting with microbial cell membranes, disrupting their integrity and leading to cell death .
Biochemical Pathways
The specific biochemical pathways affected by N-(2,4-dichlorobenzyl)-N’-styrylurea Based on the antiseptic properties of related compounds, it can be inferred that it may interfere with essential biochemical pathways in the target organisms, leading to their death .
Result of Action
The molecular and cellular effects of N-(2,4-dichlorobenzyl)-N’-styrylurea Based on the antiseptic properties of related compounds, it can be inferred that it may lead to the death of target organisms by disrupting their cellular integrity .
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-[(Z)-2-phenylethenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c17-14-7-6-13(15(18)10-14)11-20-16(21)19-9-8-12-4-2-1-3-5-12/h1-10H,11H2,(H2,19,20,21)/b9-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLWPOYDLHJPLJ-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CNC(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\NC(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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